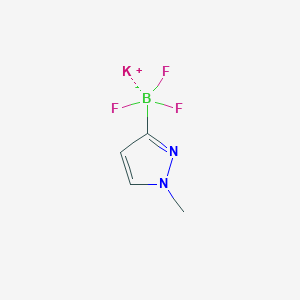
potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide is a chemical compound with the molecular formula C4H5BF3KN2 It is a boron-containing compound that features a trifluoroborate group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide typically involves the reaction of 1-methyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 1-methyl-1H-pyrazole, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.
Procedure: The 1-methyl-1H-pyrazole is first dissolved in an appropriate solvent, such as tetrahydrofuran (THF). Boron trifluoride etherate is then added dropwise to the solution, followed by the addition of potassium tert-butoxide. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center can be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., methoxide, ethoxide). Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used. Reactions are conducted in aqueous or organic solvents, depending on the specific reaction conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as THF or toluene. Reactions are performed under an inert atmosphere to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide involves its interaction with molecular targets through its boron and pyrazole moieties. The trifluoroborate group can act as a Lewis acid, facilitating various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate: Similar structure but with the trifluoroborate group attached at a different position on the pyrazole ring.
Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate: Contains a pyrazole ring with a methyl group attached to the nitrogen atom.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Another positional isomer with the trifluoroborate group attached at the 4-position of the pyrazole ring.
Uniqueness
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the trifluoroborate group on the pyrazole ring can significantly impact the compound’s electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C4H5BF3KN2 |
|---|---|
Poids moléculaire |
188.00 g/mol |
Nom IUPAC |
potassium;trifluoro-(1-methylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C4H5BF3N2.K/c1-10-3-2-4(9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
AUUSNLPYENCZFN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=NN(C=C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


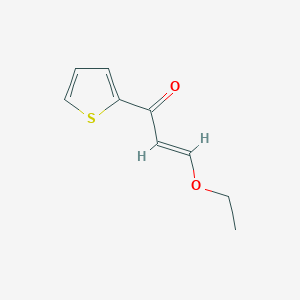
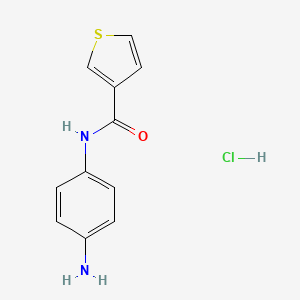
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
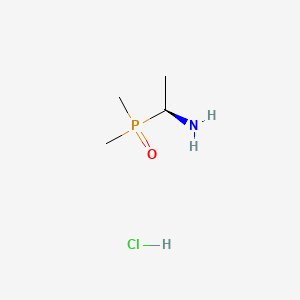
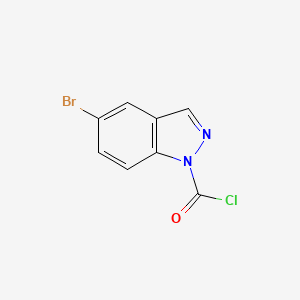
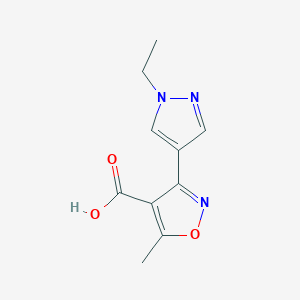

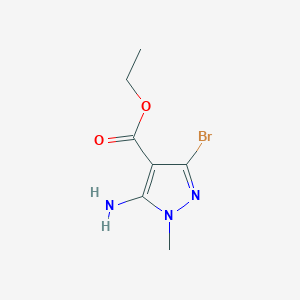
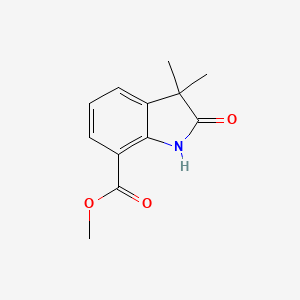
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
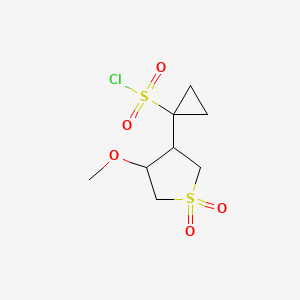
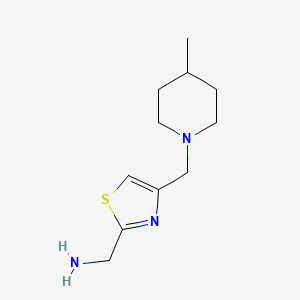
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
